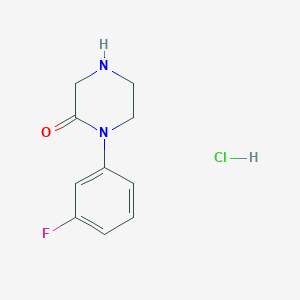

1-(3-Fluorophenyl)piperazin-2-one hydrochloride

Description

1-(3-Fluorophenyl)piperazin-2-one hydrochloride is a fluorinated piperazinone derivative characterized by a fluorine substituent at the meta position of the phenyl ring.

Properties

IUPAC Name |

1-(3-fluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJONQUGTKAGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 3-Fluoroaniline as the aromatic amine source.

- Bis(2-chloroethyl)amine hydrochloride as the piperazine ring precursor.

- Solvents such as sulfolane or xylene .

- Catalysts and bases such as silver nitrate (AgNO3) , cesium carbonate (Cs2CO3) , and palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) for metal-catalyzed steps.

Stepwise Synthesis Outline

Formation of 1-(3-fluorophenyl)piperazine hydrochloride:

- A slurry of 3-fluoroaniline (0.1 mol) and bis(2-chloroethyl)amine hydrochloride (0.13 mol) is heated in sulfolane (3 volumes) at 150 °C for approximately 15 hours.

- After reaction completion, the mixture is cooled to 30 °C, diluted with acetone (6 volumes), and further cooled to 0 °C for 5 hours to precipitate the product.

- The precipitate is filtered, washed with acetone, and dried under vacuum at 60 °C for 8 hours to yield the aryl-piperazine hydrochloride salt.

Cyclization to Piperazin-2-one:

- The aryl-piperazine hydrochloride is subjected to cyclization conditions, often involving heating with suitable carbonyl sources or through Pd-catalyzed cascade reactions with chloro allenylamides and aryl iodides in acetonitrile under reflux in nitrogen atmosphere for 16 hours.

- The reaction mixture is cooled, solvent removed under reduced pressure, and the crude product purified by flash chromatography to isolate the piperazin-2-one derivative.

Conversion to Hydrochloride Salt:

- The free base piperazin-2-one is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt, which is then isolated by crystallization.

Research Findings and Reaction Conditions

*Yields are extrapolated from similar aryl-piperazine hydrochlorides with different substituents.

Analytical Characterization

- NMR Spectroscopy: 13C NMR shifts for piperazin-2-one derivatives show characteristic signals around 167 ppm for the carbonyl carbon and aromatic carbon signals between 100-160 ppm.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with the formula C10H12FN2O·HCl for this compound.

- Melting Point: Hydrochloride salts typically crystallize with melting points in the range of 190-220 °C depending on substituents.

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Direct reaction of substituted aniline with bis(2-chloroethyl)amine hydrochloride in sulfolane | Straightforward, scalable | High temperature, long reaction time |

| Metal-catalyzed cascade reaction | Pd-catalyzed coupling with aryl iodides and amines in acetonitrile under reflux | High selectivity, diversity of derivatives | Requires expensive catalysts, inert atmosphere |

| Salt formation | Protonation with HCl | Improves solubility and stability | Additional purification step |

Chemical Reactions Analysis

1-(3-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Chemical Properties and Structure

1-(3-Fluorophenyl)piperazin-2-one hydrochloride has the molecular formula C₁₁H₁₄ClFN₂O and a molecular weight of approximately 244.7 g/mol. The compound features a piperazine ring substituted with a 3-fluorobenzyl group, which enhances its biological activity through interactions with neurotransmitter systems.

Scientific Research Applications

1. Neurological and Psychiatric Disorders

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors. This interaction may lead to potential therapeutic applications in treating anxiety and depression due to its binding affinity and selectivity towards specific receptor subtypes .

2. Antiviral Agents

The compound has also been explored for its potential as an antiviral agent. It can be used in the preparation of piperazinyl derivatives that exhibit antiviral properties, making it relevant in the development of treatments for viral infections.

3. Synthesis of Antidepressant Molecules

This compound serves as a precursor in the synthesis of antidepressant molecules. Its structural characteristics allow for modifications that enhance pharmacological activity against depressive disorders.

Case Studies

Study on Serotonin Receptor Interaction : Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, suggesting its potential as a therapeutic agent for anxiety and depression .

Antiviral Activity Investigation : In vitro studies have shown that derivatives synthesized from this compound possess antiviral properties, indicating its utility in developing new antiviral medications.

Antidepressant Efficacy : Animal model studies have indicated that this compound reduces depressive-like behaviors, supporting its potential role as an antidepressant candidate .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an allosteric modulator of the mGluR5 receptor, which is involved in the regulation of neurological and psychiatric functions. This interaction leads to changes in the receptor’s activity, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(3-fluorophenyl)piperazin-2-one hydrochloride with its analogs:

Key Observations :

- Halogen Effects : Fluorine (F) and chlorine (Cl) at the meta position differ in electronegativity (F > Cl) and van der Waals radius (Cl > F), influencing receptor interactions and solubility. Bromine (Br) adds steric bulk and hydrophobicity .

- Positional Isomerism : The 4-fluoro analog (para position) may exhibit distinct binding affinities compared to the 3-fluoro derivative due to altered spatial orientation .

- Functional Groups : The trifluoromethoxy (OCF₃) group in the 3-trifluoromethoxyphenyl analog enhances electron-withdrawing effects and metabolic resistance, making it valuable in drug design .

Biological Activity

1-(3-Fluorophenyl)piperazin-2-one hydrochloride is a compound of interest in medicinal chemistry and pharmacology, particularly due to its structural similarity to other biologically active piperazine derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12ClFN2O

- CAS Number : 914654-87-8

The compound features a piperazine ring substituted with a fluorophenyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

Target Receptors

- Histamine H3 Receptor : Similar compounds have been shown to act as agonists at this receptor, influencing neurotransmitter release and potentially affecting cognitive functions .

- Serotonin Receptors : The compound may also interact with serotonin receptors, which are implicated in mood regulation and anxiety .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- In Vitro Studies on Cancer Cells :

- Neuropharmacological Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have demonstrated favorable metabolic stability and low interaction with cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.